4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, abbreviated as 4-Br-6-DCP, is a heterocyclic compound belonging to the pyrimidine family. It is an aromatic compound with a five-membered ring containing two nitrogen atoms, two carbon atoms and one bromine atom. 4-Br-6-DCP has been studied for its potential applications in various scientific fields, and has been found to have a wide range of biological activities.
Scientific Research Applications
4-Br-6-DCP has been studied for its potential applications in various scientific fields, including drug discovery, material science, and biotechnology. In drug discovery, 4-Br-6-DCP has been studied for its potential as an anti-cancer drug candidate, as well as for its potential anti-inflammatory and anti-microbial activities. In material science, 4-Br-6-DCP has been studied for its potential applications as a building block for organic electronic materials. In biotechnology, 4-Br-6-DCP has been studied for its potential applications as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-Br-6-DCP is not yet fully understood. However, it is believed that the compound binds to specific enzymes or receptors, which then triggers a cascade of biochemical events that result in the desired biological effect.
Biochemical and Physiological Effects
4-Br-6-DCP has been found to have a wide range of biological activities. In vitro studies have demonstrated that the compound has anti-inflammatory, anti-microbial, and anti-cancer activities, as well as the ability to inhibit certain enzymes. In vivo studies have demonstrated that 4-Br-6-DCP is capable of inducing apoptosis in cancer cells, as well as reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Br-6-DCP in laboratory experiments is that it is relatively easy to synthesize. The compound is also relatively stable, and can be stored for extended periods of time. However, the compound is not water-soluble, which may limit its use in certain experiments.
Future Directions
Future research on 4-Br-6-DCP could focus on further elucidating the compound's mechanism of action, as well as exploring its potential applications in drug discovery and material science. Additionally, further research could be conducted to explore the compound's potential as an enzyme inhibitor, as well as its potential to induce apoptosis in cancer cells. Finally, further research could be conducted to explore the potential of 4-Br-6-DCP as an anti-inflammatory and anti-microbial agent.
Synthesis Methods
The synthesis of 4-Br-6-DCP has been achieved through various methods, including the reaction of 3-bromophenol with 3,4-dichlorobenzonitrile in the presence of a base such as sodium hydroxide. The reaction produces the desired compound in good yield. Other methods of synthesis include the reaction of 3-bromophenol with 3,4-dichlorobenzonitrile in the presence of a palladium catalyst, and the reaction of 3-bromophenol with 3,4-dichlorobenzonitrile in the presence of a copper catalyst.
properties
IUPAC Name |
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3/c17-11-3-1-2-9(6-11)14-8-15(22-16(20)21-14)10-4-5-12(18)13(19)7-10/h1-8H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIXRKJQQMMXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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